2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that piperazine derivatives can undergo a variety of reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to protected piperazines .Scientific Research Applications
Cytotoxin Synthesis
The compound has been used in the synthesis of candidate cytotoxins based on the α,β-unsaturated keto scaffolds . These molecules have been shown to alkylate thiols but not amino or hydroxy substituents .
Anticancer Research
The compound is part of a series of molecules that have been prepared for the construction of somewhat complex molecules containing α,β-unsaturated keto scaffold . These molecules have shown potential in anticancer research .
Antiviral Research
Piperazine, a structural motif found in the compound, is present in biologically active compounds for a variety of disease states, including antiviral drugs .
Antidepressant Research
Piperazine derivatives are also found in antidepressant drugs . This suggests potential applications of the compound in the development of new antidepressants.
Anti-inflammatory Research
Piperazine derivatives have shown anti-inflammatory activities . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Antidiabetic Research
Piperazine derivatives have also been used in antidiabetic drugs . This suggests potential applications of the compound in the development of new antidiabetic drugs.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as (Z)-(4-chlorophenyl)methoxypiperazin-1-yl]-1-phenylethylidene})amine, is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand Ligands are molecules that bind to other (usually larger) molecules In this case, the compound binds to the D4 dopamine receptor, thereby affecting its function
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-22-8-6-20(7-9-22)19-31-28-25(21-4-2-1-3-5-21)18-29-14-16-30(17-15-29)24-12-10-23(27)11-13-24/h1-13H,14-19H2/b28-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWFJKJQBHPHK-AZPGRJICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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